REACTION_CXSMILES
|
[C:1]12[C:13]3=[CH:14][CH:15]=[CH:16][CH:17]=[C:12]3[C:10](=[O:11])[O:9][C:7](=[O:8])[C:2]1=[CH:3][CH:4]=[CH:5][CH:6]=2.[CH2:18](O)[CH3:19].[C:21]1([CH3:27])C=CC=CC=1.S(=O)(=O)(O)[OH:29]>O>[C:13]1([C:1]2[C:2]([C:7]([O:8][CH2:18][CH3:19])=[O:29])=[CH:3][CH:4]=[CH:5][CH:6]=2)[C:12]([C:10]([O:9][CH2:21][CH3:27])=[O:11])=[CH:17][CH:16]=[CH:15][CH:14]=1
|
Name
|
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
C=12C(=CC=CC1)C(=O)OC(=O)C=1C2=CC=CC1
|
Name
|
|
Quantity
|
0.3 mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
refluxing
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The upper layer was separated
|
Type
|
WASH
|
Details
|
washed with saturated saline to neutrality
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
DISTILLATION
|
Details
|
Distillation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(=CC=CC1)C(=O)OCC)C=1C(=CC=CC1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 90% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |